molecular formula C18H17N3O4S B1436077 CD73-IN-1

CD73-IN-1

Número de catálogo: B1436077
Peso molecular: 371.4 g/mol
Clave InChI: YUGALILHRFUCAY-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de CD73-IN-1 involucra múltiples pasos, comenzando con la preparación de la estructura principal, seguida de modificaciones de grupos funcionales para mejorar su afinidad de unión y especificidad para CD73. La ruta sintética típicamente incluye:

    Formación de la Estructura Principal: Esto involucra el uso de compuestos aromáticos o heteroaromáticos como materiales de partida, que sufren diversas reacciones como nitración, reducción y ciclización.

    Modificaciones de Grupos Funcionales:

Métodos de Producción Industrial

La producción industrial de this compound implica la ampliación del proceso de síntesis de laboratorio, asegurando alta pureza y rendimiento. Esto típicamente incluye:

    Optimización de las Condiciones de Reacción: Ajustar parámetros como temperatura, presión y solvente para maximizar el rendimiento y minimizar los subproductos.

    Técnicas de Purificación: Utilizando métodos como cristalización, cromatografía y recristalización para obtener el producto final con alta pureza.

Análisis De Reacciones Químicas

Tipos de Reacciones

CD73-IN-1 sufre varias reacciones químicas, incluyendo:

    Oxidación: El compuesto puede oxidarse para formar diferentes derivados, que pueden tener actividad biológica alterada.

    Reducción: Las reacciones de reducción pueden modificar los grupos funcionales, potencialmente mejorando la estabilidad y eficacia del compuesto.

    Sustitución: Las reacciones de sustitución, como la sustitución nucleofílica o electrofílica, pueden introducir nuevos grupos funcionales a la molécula.

Reactivos y Condiciones Comunes

    Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

    Reducción: Los agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio se utilizan a menudo.

    Sustitución: Se emplean reactivos como halógenos, agentes alquilantes y nucleófilos en diversas condiciones, incluyendo ambientes ácidos o básicos.

Principales Productos Formados

Los principales productos formados a partir de estas reacciones incluyen diversos derivados de this compound con grupos funcionales modificados, que pueden exhibir diferentes actividades biológicas y propiedades farmacocinéticas.

Aplicaciones Científicas De Investigación

Introduction to CD73-IN-1

This compound is a compound designed to inhibit the enzyme CD73, which plays a critical role in the adenosinergic pathway, particularly in cancer immunology and various metabolic diseases. CD73 converts extracellular AMP into adenosine, a molecule that can suppress immune responses and promote tumor growth. The inhibition of CD73 has emerged as a promising therapeutic strategy in oncology and other fields, including diabetes and cardiovascular diseases. This article explores the applications of this compound by examining its role in cancer therapy, metabolic disorders, and its potential as a biomarker.

Clinical Studies

Recent clinical trials have highlighted the efficacy of CD73 inhibitors like this compound in various cancer types:

  • Melanoma : In preclinical studies, this compound improved the effectiveness of PD-1 blockade, leading to enhanced tumor regression .
  • Pancreatic Cancer : Ongoing trials are evaluating the safety and efficacy of CD73 inhibitors in patients with treatment-naïve pancreatic cancer (NCT04104672) .
  • Colorectal Cancer : Studies indicate that combining CD73 inhibition with existing therapies could provide significant benefits for patients with metastatic colorectal cancer (NCT04660812) .

Case Studies

A notable case involved patients with advanced melanoma who exhibited elevated serum levels of CD73. These patients showed improved responses to anti-PD-1 therapy when treated concurrently with CD73 inhibitors, suggesting that CD73 levels could serve as a prognostic factor for treatment efficacy .

Role in Diabetes

Research indicates that CD73 plays a protective role in diabetes management. In diabetic mouse models, enhancing CD73 expression has been linked to reduced severity of diabetic nephropathy. Therapeutic strategies involving CD73 modulation have shown promise in:

  • Type 1 Diabetes Mellitus (T1DM) : Inhibiting pathways that downregulate CD73 has been associated with improved outcomes in T1DM models by expanding regulatory B lymphocytes .
  • Diabetic Nephropathy : Soluble forms of CD73 have been identified as potential biomarkers for monitoring disease progression in diabetic nephropathy .

Case Studies

In one study involving non-obese diabetic mice, treatments that increased CD73 expression significantly reduced diabetes progression. This suggests that targeting CD73 could be a viable strategy for managing autoimmune aspects of diabetes .

Prognostic Value

CD73 expression levels have been correlated with poor prognosis across various cancers. Elevated levels of serum CD73 activity have been associated with advanced stages of melanoma, indicating its potential as a biomarker for monitoring disease progression and treatment response .

Minimal Residual Disease Monitoring

CD73 has also been proposed as an optional marker for minimal residual disease (MRD) monitoring in B-cell acute lymphoblastic leukemia (B-ALL). Its detection through flow cytometry could enhance the precision of MRD assessments and improve patient management strategies .

Actividad Biológica

CD73-IN-1 is a compound designed to inhibit CD73, an ectonucleotidase that plays a significant role in cancer biology and immune regulation. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on tumor growth and immune response, and relevant case studies.

Overview of CD73

CD73 (also known as NT5E) is an enzyme that converts extracellular ATP into adenosine, a molecule that can suppress immune responses and promote tumor growth. High levels of CD73 expression are associated with poor clinical outcomes in various cancers, including melanoma and triple-negative breast cancer (TNBC) . Inhibition of CD73 has emerged as a promising therapeutic strategy to enhance anti-tumor immunity and improve the efficacy of existing treatments like anti-PD-1 therapies .

This compound functions primarily by blocking the enzymatic activity of CD73, thereby preventing the production of adenosine. This action leads to several biological consequences:

  • Enhanced Immune Response : By inhibiting adenosine production, this compound can restore T cell activity and increase the infiltration of cytotoxic T cells into tumors. Studies have shown that treatment with CD73 inhibitors can elevate the presence of CD8+ T cells in tumors, reversing the immunosuppressive environment created by adenosine .
  • Reduction in Tumor Metabolic Fitness : Research indicates that CD73 promotes mitochondrial respiration and metabolic processes in tumor cells. Inhibition of CD73 by compounds like this compound has been shown to decrease oxidative phosphorylation and glycolytic reserve in cancer cells, leading to reduced tumor growth .
  • Impact on Tumor Microenvironment : The blockade of CD73 alters the tumor microenvironment by increasing immune cell activation and decreasing the number of regulatory T cells (Tregs), which are often associated with poor prognosis .

Study 1: Melanoma Cohorts

A study involving two independent cohorts of melanoma patients demonstrated that high expression levels of CD73 correlated with poorer clinical outcomes. In patients treated with the CD73 inhibitor APCP, there was a notable increase in tumor-infiltrating lymphocytes, particularly CD8+ T cells . This suggests that targeting CD73 could enhance the effectiveness of immunotherapies in melanoma.

Study 2: Triple-Negative Breast Cancer

In TNBC, elevated levels of CD73 have been linked to reduced anti-tumor immunity. A case study highlighted that patients with high CD73 expression had significantly worse prognoses. The use of CD73 inhibitors like this compound may provide a new therapeutic avenue for improving patient outcomes in this aggressive cancer type .

Research Findings

Recent findings from various studies underscore the biological activity of this compound:

  • In Vitro Studies : In colorectal cancer cell lines, silencing CD73 led to decreased proliferation and migration, indicating its role as a master regulator in cancer progression .
  • In Vivo Models : Animal studies showed that treatment with anti-CD73 antibodies resulted in delayed tumor growth when combined with anti-PD-1 therapy, highlighting the potential for combination therapies involving CD73 inhibition .

Data Table

The following table summarizes key findings related to the biological activity of this compound:

Study TypeKey FindingsReference
Melanoma CohortHigh CD73 expression correlates with poor outcomes; APCP increases T cell infiltration
TNBC Case StudyElevated CD73 linked to reduced immunity; potential for improved outcomes with inhibitors
CRC Cell LinesSilencing CD73 suppresses proliferation and migration
Animal ModelsAnti-CD73 enhances efficacy of anti-PD-1 therapy

Propiedades

IUPAC Name

5-[(2-cyclopropyl-1H-indol-6-yl)sulfamoyl]-2-hydroxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4S/c19-18(23)14-9-13(5-6-17(14)22)26(24,25)21-12-4-3-11-7-15(10-1-2-10)20-16(11)8-12/h3-10,20-22H,1-2H2,(H2,19,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUGALILHRFUCAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC3=C(N2)C=C(C=C3)NS(=O)(=O)C4=CC(=C(C=C4)O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
CD73-IN-1
Reactant of Route 2
CD73-IN-1
Reactant of Route 3
Reactant of Route 3
CD73-IN-1
Reactant of Route 4
CD73-IN-1
Reactant of Route 5
Reactant of Route 5
CD73-IN-1
Reactant of Route 6
CD73-IN-1

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.